N-(5-Amino-2-methylpentyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139423-38-4 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-(5-amino-2-methylpentyl)propanamide |
InChI |
InChI=1S/C9H20N2O/c1-3-9(12)11-7-8(2)5-4-6-10/h8H,3-7,10H2,1-2H3,(H,11,12) |
InChI Key |
RFCVGWLCBKGLOJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C)CCCN |
Canonical SMILES |
CCC(=O)NCC(C)CCCN |
Synonyms |
Propanamide, N-(5-amino-2-methylpentyl)- |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of N 5 Amino 2 Methylpentyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation
A ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring atoms. Key expected signals would include those for the propanamide group's ethyl protons, the protons on the methyl-substituted pentyl chain, the amine protons, and the amide proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, helping to piece together the molecule's connectivity.
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in N-(5-Amino-2-methylpentyl)propanamide. This would confirm the presence of nine carbon atoms in the molecule. The chemical shifts of these signals would help to identify the carbonyl carbon of the amide, the carbons of the alkyl chain, and the methyl groups.
Two-Dimensional NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would be instrumental in tracing the connectivity of the pentyl chain and the ethyl group of the propanamide moiety.
HSQC (Heteronuclear Single Quantum Coherence) would reveal which protons are directly attached to which carbon atoms, providing direct one-bond C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connections across quaternary carbons and heteroatoms, such as the connectivity around the amide group.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to confirm its elemental composition. The molecular ion peak ([M]⁺ or [M+H]⁺) would correspond to the mass of the intact molecule. Analysis of the fragmentation pattern would provide further structural information, as the molecule would break apart in predictable ways upon ionization. Common fragmentation pathways for amides and amines would be expected.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.
Infrared Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). C-H stretching and bending vibrations of the alkyl and methyl groups would also be present.
Raman Spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It would also provide insights into intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which govern the crystal packing. However, it has been noted that single-crystal XRD data for this compound is currently unavailable.
Structure Activity Relationship Sar Studies of N 5 Amino 2 Methylpentyl Propanamide and Its Analogues
Conformational Flexibility of the Pentyl Amine Chain and its Influence on Molecular Recognition
The N-substituent of the molecule is a 5-amino-2-methylpentyl group, a five-carbon chain that possesses significant conformational flexibility. The rotation around the single carbon-carbon bonds allows this chain to adopt a multitude of shapes in solution. This flexibility can be a double-edged sword in molecular recognition.
On one hand, a flexible chain can adapt its conformation to fit optimally within a binding site, potentially maximizing favorable interactions—a concept often described as an "induced fit" mechanism. On the other hand, this flexibility comes at an entropic cost. Upon binding, the molecule is "frozen" into a single, bioactive conformation, leading to a significant loss of conformational entropy, which can decrease binding affinity. scispace.com
Research on flexible molecules often shows that increasing the rigidity of a ligand in its bioactive conformation can lead to a substantial increase in potency. nih.gov This is because the entropic penalty for binding is reduced if the molecule is already pre-organized into the correct shape. nih.gov For the pentyl amine chain, this could be hypothetically tested by comparing the parent compound to analogues where the chain is constrained, for example, within a piperidine (B6355638) ring system. The rigidity of such analogues would reduce the entropic barrier to binding. nih.gov
The table below illustrates hypothetical data comparing the flexible parent compound with a conformationally restricted analogue, demonstrating the potential impact on binding affinity.
| Compound | Key Structural Feature | Predicted Conformational Flexibility | Hypothetical Binding Affinity (Kd) | Rationale |
| N-(5-Amino-2-methylpentyl)propanamide | Linear C5 alkyl chain | High | 100 nM | The high flexibility requires overcoming a significant entropic penalty upon binding. |
| Propanoyl-substituted 5-amino-2-methylpiperidine | C5 chain incorporated into a piperidine ring | Low | 10 nM | The pre-organized, rigid structure reduces the entropic cost of binding, leading to higher affinity. |
This table is interactive and presents hypothetical data for illustrative purposes.
Investigating the Role of the Amide Linkage Modifications
The propanamide moiety contains a secondary amide bond, a critical functional group in medicinal chemistry. researchgate.net This group is planar and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), making it pivotal for anchoring the molecule into a binding site through specific hydrogen bond interactions. researchgate.netnih.gov
However, amide bonds can be susceptible to enzymatic hydrolysis by proteases and amidases in the body, which can limit a drug's metabolic stability and oral bioavailability. drughunter.com A common strategy in drug design is to replace the amide bond with a bioisostere—a different functional group that mimics the key electronic and steric properties of the amide while offering improved stability. nih.govnih.gov
Several amide bioisosteres could be considered for modifying this compound:
1,2,3-Triazoles: These five-membered heterocyclic rings are well-known amide surrogates that can maintain similar vectoral properties for substituents while being metabolically robust. nih.gov
Oxadiazoles (B1248032): Like triazoles, oxadiazoles can mimic the planar and dipole characteristics of an amide bond and often improve metabolic stability. nih.gov
Trifluoroethylamine: This motif can act as a stable amide replacement where the electronegative trifluoromethyl group mimics the carbonyl, and it reduces the basicity of the adjacent amine. drughunter.com
Retro-amide: Inverting the amide bond (to -NH-C(=O)-) can sometimes maintain activity while altering susceptibility to specific proteases, thereby enhancing metabolic stability. drughunter.com
The choice of bioisostere can significantly impact a compound's physicochemical properties and biological activity. exlibrisgroup.com
| Modification | Bioisostere | Key Features | Predicted Impact on Stability |
| Parent Amide | -C(=O)NH- | H-bond donor & acceptor, planar | Susceptible to hydrolysis |
| Triazole | 1,2,3-Triazole ring | H-bond acceptor, stable, rigid | High metabolic stability |
| Oxadiazole | 1,2,4- or 1,3,4-Oxadiazole ring | H-bond acceptor, stable, planar | High metabolic stability |
| Fluoroalkene | -CF=CH- | Dipole moment mimic, stable | High metabolic stability |
| Trifluoroethylamine | -CF2-NH- | Stable, alters amine basicity | High metabolic stability |
This interactive table summarizes potential amide bond bioisosteres and their general properties.
Impact of Alkyl Chain Length and Branching within the N-Substituent (e.g., Methylpentyl Moiety)
The size and shape of the N-substituent are critical for determining how well the molecule fits into its target's binding pocket. Both the length of the alkyl chain and the presence of branching can modulate lipophilicity, steric interactions, and metabolic stability. nih.gov
Alkyl Chain Length: Modifying the length of the pentyl chain would directly impact the molecule's ability to engage with different regions of a binding site.
Shortening the chain (e.g., to a butyl or propyl group) might result in a loss of crucial van der Waals interactions at the distal end of the pocket, leading to reduced affinity.
Lengthening the chain (e.g., to a hexyl or heptyl group) could allow the molecule to access deeper hydrophobic pockets, potentially increasing affinity. nih.gov However, an excessively long chain could also introduce steric clashes or an unfavorable increase in lipophilicity.
Branching: The methyl group at the 2-position of the pentyl chain is a key feature.
Size of the branch: Increasing the size of the branch (e.g., to an ethyl or isopropyl group) would increase steric bulk. rsc.org This could either enhance binding by filling a specific pocket or decrease binding by causing a steric clash with the receptor wall. Branched alkyl chains can also increase metabolic stability by sterically hindering enzymatic attack on nearby positions.
| Analogue | Modification | Predicted Effect on Lipophilicity (logP) | Potential Impact on Activity |
| Parent Compound | 2-methylpentyl | Baseline | Optimal fit in binding pocket |
| Analogue 1 | n-pentyl (no branch) | Slightly lower | May lose specific interaction provided by the methyl group |
| Analogue 2 | 2-methylbutyl | Lower | May be too short to reach key interaction points |
| Analogue 3 | 2-methylhexyl | Higher | May access a deeper hydrophobic pocket, or cause steric clash |
| Analogue 4 | 2-ethylpentyl | Higher | Increased steric bulk could improve or hinder binding |
This interactive table presents hypothetical data on how chain modifications could influence properties and activity.
Significance of the Amino Group Position and Chemical Modifications on Activity Profiles
The terminal primary amino group (-NH₂) is a key pharmacophoric feature. At physiological pH, this group is expected to be protonated (-NH₃⁺), allowing it to form strong, charge-assisted hydrogen bonds or ionic interactions with acidic residues (e.g., aspartate or glutamate) in a receptor binding site.
The position of this amino group is critical. In the parent compound, it is separated from the amide nitrogen by a five-atom spacer (including the methyl-bearing carbon). This specific distance likely dictates the optimal placement for interaction with a corresponding anionic or hydrogen-bond accepting site on the target protein. Changing this spacing by moving the amino group to a different carbon would likely be detrimental to activity.
Modifications to the amino group itself would have a profound impact:
N-Alkylation: Converting the primary amine to a secondary (e.g., -NHCH₃) or tertiary amine (e.g., -N(CH₃)₂) would decrease its hydrogen bond donating capacity (from three to two or one, respectively) and increase steric bulk. This often reduces affinity if the N-H protons are involved in key interactions.
Acylation: Converting the amine to an amide (e.g., -NHC(=O)CH₃) would remove its basicity and positive charge, replacing it with a neutral, hydrogen-bond donating and accepting group. This would be a drastic change and would likely abolish activity if an ionic interaction is required.
Replacement with other basic groups: Substituting the amine with other basic functionalities like guanidine (B92328) or amidine would alter the pKa, charge distribution, and hydrogen bonding geometry, which could modulate binding affinity.
| Modification of Terminal -NH₂ | Resulting Functional Group | H-Bond Donors | Charge at pH 7.4 | Predicted Impact |
| None (Parent) | Primary Amine (-NH₃⁺) | 3 | Positive | Forms key ionic/H-bond interactions |
| Monomethylation | Secondary Amine (-NH₂CH₃⁺) | 2 | Positive | Reduced H-bond capacity; increased steric bulk |
| Acetylation | Amide (-NHCOCH₃) | 1 | Neutral | Loss of basicity and ionic interaction |
| Guanidinylation | Guanidinium group | 5 | Positive | Altered pKa, geometry, and H-bond pattern |
This interactive table summarizes potential modifications to the terminal amino group.
Stereochemical Effects on Molecular Recognition and Binding (e.g., at the 2-methyl position of the pentyl chain)
The presence of a methyl group at the 2-position of the pentyl chain creates a chiral center. This means that this compound exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Biological systems, such as protein receptors and enzymes, are themselves chiral. Consequently, it is highly probable that the two enantiomers will exhibit different biological activities. nih.gov
This phenomenon, known as stereoselectivity, is a fundamental principle in pharmacology. Often, one enantiomer (the eutomer) is responsible for the majority of the desired activity, while the other (the distomer) is significantly less active or may even contribute to off-target effects. This difference in activity arises because the three-dimensional arrangement of atoms in the eutomer allows for a more optimal multi-point interaction with the chiral binding site, whereas the distomer cannot achieve the same quality of fit.
For this compound, the specific orientation of the 2-methyl group—either pointing into or away from a specific sub-pocket in the receptor—could be the determining factor for high-affinity binding. A racemic mixture (a 1:1 mixture of both enantiomers) would therefore display an activity that is effectively an average of the two individual enantiomers. The separation and individual testing of the (R)- and (S)-enantiomers would be a critical step in any drug development program based on this scaffold.
| Stereoisomer | Description | Hypothetical Relative Activity | Rationale |
| (S)-enantiomer | One specific 3D arrangement | 100% | The "eutomer"; its methyl group has the optimal orientation for binding. |
| (R)-enantiomer | The mirror image of the (S)-form | <10% | The "distomer"; its methyl group causes a steric clash or fails to make a positive interaction. |
| Racemic Mixture | 1:1 mixture of (R) and (S) | ~50% | The observed activity is an average of the potent eutomer and the weak distomer. |
This interactive table illustrates the common principle of stereoselectivity in drug action using hypothetical data.
Molecular Interactions of N 5 Amino 2 Methylpentyl Propanamide
Analysis of Hydrogen Bonding Networks Involving Amide and Amino Functionalities
The structure of N-(5-Amino-2-methylpentyl)propanamide contains both hydrogen bond donors and acceptors, enabling it to participate in intricate hydrogen bonding networks. The secondary amide group features a nitrogen-bound hydrogen (N-H) that acts as a hydrogen bond donor and a carbonyl oxygen (C=O) that serves as an acceptor. nih.gov Similarly, the terminal primary amino group (-NH2) provides two N-H donor sites and a nitrogen atom that can act as an acceptor.
These functional groups are responsible for the key intermolecular associations. nih.gov The most significant of these is the N-H⋯O=C hydrogen bond formed between the amide groups of two separate molecules. nih.gov This interaction is crucial in the formation of stable, predictable supramolecular structures. For this compound, computational predictions suggest the formation of hydrogen-bonded dimers, where two molecules are linked by reciprocal N-H⋯O bonds between their amide groups, creating what is known as an R₂²(8) graph set motif. mdpi.com
The primary amino group further extends these networks by forming hydrogen bonds with either the amide oxygen of a neighboring molecule or with other amino groups. The presence of both amide and amino functionalities allows for the creation of extended chains and more complex three-dimensional arrays through these directional interactions. nih.govmdpi.com In proteins, similar amide-based hydrogen bonds are fundamental to the stability of secondary structures like alpha-helices and beta-sheets, highlighting the strength and directional nature of these interactions. acs.orgdntb.gov.ua
| Donor Group | Acceptor Group | Interaction Type | Significance |
|---|---|---|---|
| Amide (N-H) | Amide (C=O) | Intermolecular | Forms stable dimers (R₂²(8) motif) mdpi.com |
| Amino (N-H) | Amide (C=O) | Intermolecular | Contributes to extended network formation |
| Amino (N-H) | Amino (N) | Intermolecular | Links molecules via terminal groups |
| Amide (N-H) | Amino (N) | Inter/Intramolecular | Potential for chain and cyclic structures |
Hydrophobic Interactions of the Alkyl Chain with Nonpolar Environments
The nonpolar character of this compound is derived from its C9 alkyl backbone, which includes a methyl-substituted pentyl chain and the ethyl group of the propanamide moiety. mdpi.com In aqueous environments, these hydrocarbon portions of the molecule are responsible for hydrophobic interactions. This phenomenon, often called the hydrophobic effect, is a primary driving force in molecular self-assembly, causing nonpolar groups to aggregate to minimize their contact with water molecules.
In a nonpolar environment, such as within a lipid bilayer or a nonpolar solvent, the alkyl chain would favorably interact with its surroundings through van der Waals forces, specifically London dispersion forces. These interactions, though weak individually, become substantial over the length of the hydrocarbon chain.
Intramolecular Interactions and Their Influence on Preferred Conformations
The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformations. The preferred shapes are determined by a combination of intramolecular interactions, including hydrogen bonding and steric hindrance.
A key structural feature predicted for this molecule is a non-planar alignment between the amide group and the pentyl chain, with a calculated torsion angle of approximately 142.2°. mdpi.com This deviation from a fully extended conformation is the result of repulsive steric interactions between bulky groups and the potential for stabilizing intramolecular forces.
One such stabilizing force is the possibility of an intramolecular hydrogen bond. For instance, the terminal amino group could fold back to form a hydrogen bond with the carbonyl oxygen of the amide group. This type of interaction, known as a C5 hydrogen bond in peptide contexts, can significantly stabilize specific conformations, forcing the molecular backbone to adopt a more compact or folded structure. nih.gov Such intramolecular bonds compete with intermolecular hydrogen bonds and their relative strength influences whether the molecule preferentially interacts with itself or with its neighbors.
| Interaction | Description | Effect on Conformation |
|---|---|---|
| Steric Hindrance | Repulsion between electron clouds of bulky groups (e.g., methyl group, alkyl chain). | Leads to non-planar arrangements, such as the observed 142.2° torsion angle. mdpi.com |
| Intramolecular H-Bond | Potential for a bond between the terminal amino group (donor) and the amide oxygen (acceptor). | Promotes folded or cyclic conformations. nih.gov |
| Torsional Strain | Energy cost associated with eclipsing bonds along the C-C single bonds of the alkyl chain. | Favors staggered conformations to minimize strain. |
Solute-Solvent Interactions and Their Role in Amide Hydration Dynamics
In an aqueous solution, the interactions between this compound and water molecules are complex and crucial to its behavior. The polar amide and amino groups are the primary sites of hydration. Molecular dynamics studies on similar amide-containing molecules show that water molecules form hydrogen bonds with the amide carbonyl oxygen and the N-H groups. nih.gov
The hydration of the amide carbonyl is particularly significant. Water molecules act as hydrogen bond donors to the oxygen's lone pairs, with these interactions showing a high degree of heterogeneity in bond lengths and angles over very short timescales. nih.gov The strength of these hydrogen bonds is sensitive to temperature and the degree of solvent exposure. nih.gov The thermodynamics of this process can be quantified by the enthalpy of hydration, which is directly proportional to the non-polar accessible surface area of the molecule. rsc.org
Amide-Aromatic Interactions and their Energetic Contributions
While this compound does not itself contain an aromatic ring, its amide group is capable of engaging in significant non-covalent interactions with aromatic systems. These amide-aromatic interactions are important in protein structure and molecular recognition. They can be broadly categorized into N-H/π interactions and C=O/π interactions.
The N-H/π interaction is a non-conventional hydrogen bond where the amide N-H group acts as the donor and the electron-rich π-cloud of an aromatic ring serves as the acceptor. acs.org Ab initio calculations on model systems like formamide-benzene have shown this interaction to be highly favorable, with an interaction energy of up to -3.75 kcal/mol. nih.govresearchgate.net This interaction is primarily driven by dispersion and electrostatic forces and typically adopts a "T-shaped" geometry. acs.org
| Interaction Type | Model System | Calculated Interaction Energy (kcal/mol) | Primary Driving Force |
|---|---|---|---|
| N-H/π | Formamide-Benzene | -3.75 nih.govresearchgate.net | Electrostatics, Dispersion acs.org |
| Amide Side-Chain/Aromatic | Benzene-Formamide | up to -4.0 acs.org | Electrostatics, Dispersion acs.org |
| C=O/π (n-π*) | Amide sp²O-Aromatic sp²C | Favorable | Enthalpy nih.gov |
| CH/π | Amide sp³C-Aromatic sp²C | Favorable | Entropy nih.gov |
Computational and Theoretical Studies on N 5 Amino 2 Methylpentyl Propanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental for understanding a molecule's behavior at the electronic level.
Molecular Dynamics Simulations for Conformational Ensemble and Flexibility
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of N-(5-Amino-2-methylpentyl)propanamide, typically in a simulated solvent environment, would reveal its dynamic behavior. This analysis would show how the molecule folds and flexes, providing a picture of its conformational ensemble—the collection of shapes the molecule adopts at a given temperature. This is key to understanding how it might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues
QSAR modeling is a computational technique used to find relationships between the chemical structures of compounds and their biological activities.
Molecular Docking and Ligand-Receptor Interaction Prediction for this compound
While direct computational studies specifically targeting this compound are not extensively available in public literature, the structural characteristics of this compound—a substituted propanamide with a primary amine—allow for predictive analysis of its potential interactions with various protein targets. Molecular docking simulations for structurally related aliphatic amides and N-acyl-diamines have identified plausible interactions with several enzymes and receptors. This section explores hypothetical molecular docking scenarios of this compound with protein targets known to bind similar chemical entities.
The flexible aliphatic chain, the propanamide group, and the terminal primary amine of this compound are key features for potential interactions within a protein's binding pocket. The propanamide can act as both a hydrogen bond donor and acceptor, while the terminal amine is a likely proton donor and can engage in ionic interactions. The methyl group on the pentyl chain may also contribute to hydrophobic interactions.
Potential Protein Targets and Predicted Interactions
Based on the known biological activities of similar compounds, several protein families present viable targets for molecular docking studies. These include enzymes such as cyclooxygenases and ureases, as well as receptors like the translocator protein (TSPO).
Cyclooxygenase-2 (COX-2)
Propanamide derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase enzymes. ontosight.aiontosight.ai The active site of COX-2 is a long hydrophobic channel. acs.org A hypothetical docking of this compound into the COX-2 active site suggests that the aliphatic chain could occupy this hydrophobic channel. Key interactions could involve hydrogen bonding between the amide group of the ligand and polar residues such as Arginine-120 and Tyrosine-355 at the entrance of the active site. acs.orgresearchgate.net The terminal amino group might form additional hydrogen bonds or ionic interactions with acidic residues deeper within the binding pocket. The presence of a valine residue at position 523 in COX-2, as opposed to isoleucine in COX-1, creates a side pocket that could potentially accommodate the methyl group of the ligand, contributing to selective binding. researchgate.netacs.org
Urease
Urease is another potential target, as some amide-containing compounds have shown inhibitory activity against this enzyme. The active site of urease contains a bi-nickel center coordinated by several histidine residues and a carbamylated lysine. nih.govwikipedia.orgebi.ac.uk A plausible docking scenario would involve the carbonyl oxygen of the propanamide group of this compound coordinating with one of the nickel ions. The amide nitrogen and the terminal amine could form hydrogen bonds with key active site residues like histidine and aspartate, which are crucial for catalysis. ebi.ac.ukproteopedia.org
Translocator Protein (TSPO)
The translocator protein (TSPO) is located on the outer mitochondrial membrane and is known to bind a variety of ligands in a hydrophobic pocket. nih.govnih.govwikipedia.org The binding pocket of TSPO is formed by five transmembrane helices, with key residues including tryptophan and tyrosine. nih.govresearchgate.net Given the aliphatic and amphipathic nature of this compound, it is conceivable that it could fit within this hydrophobic pocket. The aliphatic chain would likely engage in van der Waals interactions with nonpolar residues, while the amide and amine groups could form hydrogen bonds with polar residues lining the pocket, such as tryptophan. researchgate.net
α-Glucosidase
Alpha-glucosidase inhibitors are used in the management of type 2 diabetes. Structurally diverse compounds, including some amides, have been shown to inhibit this enzyme. nih.gov The active site of α-glucosidase contains a number of acidic and aromatic residues that are critical for substrate binding and catalysis. thaiscience.inforesearchgate.net In a hypothetical docking study, the terminal amino group of this compound could mimic the protonated amine of natural substrates and form strong ionic interactions with catalytic residues such as aspartate and glutamate. The rest of the molecule could be stabilized by hydrogen bonds and hydrophobic interactions with other residues in the active site. nih.govresearchgate.net
Predicted Interaction Data
To illustrate the potential binding modes of this compound with these targets, the following tables present hypothetical data that would be generated from molecular docking simulations.
Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| Cyclooxygenase-2 (COX-2) | -7.8 | 1.5 |
| Urease | -6.5 | 12.2 |
| Translocator Protein (TSPO) | -8.2 | 0.8 |
| α-Glucosidase | -7.1 | 5.6 |
Table 2: Predicted Intermolecular Interactions between this compound and Key Residues of Potential Protein Targets
| Protein Target | Interacting Residue | Interaction Type | Predicted Distance (Å) |
| Cyclooxygenase-2 (COX-2) | Arginine-120 | Hydrogen Bond (Amide O) | 2.9 |
| Tyrosine-355 | Hydrogen Bond (Amide NH) | 3.1 | |
| Valine-523 | Hydrophobic (Methyl group) | 3.8 | |
| Alanine-527 | van der Waals (Alkyl chain) | 4.2 | |
| Urease | Nickel Ion 1 | Coordination (Carbonyl O) | 2.5 |
| Histidine-248 | Hydrogen Bond (Amide NH) | 3.0 | |
| Aspartate-362 | Hydrogen Bond (Terminal NH2) | 2.8 | |
| Lysine-219 | Ionic Interaction (Terminal NH2) | 3.5 | |
| Translocator Protein (TSPO) | Tryptophan-51 | Hydrogen Bond (Amide NH) | 3.2 |
| Tryptophan-138 | Hydrogen Bond (Terminal NH2) | 3.0 | |
| Alanine-147 | Hydrophobic (Alkyl chain) | 4.0 | |
| Tyrosine-152 | van der Waals (Alkyl chain) | 4.5 | |
| α-Glucosidase | Aspartate-215 | Ionic Interaction (Terminal NH2) | 2.7 |
| Glutamate-277 | Hydrogen Bond (Terminal NH2) | 2.9 | |
| Phenylalanine-178 | Hydrophobic (Alkyl chain) | 3.9 | |
| Arginine-442 | Hydrogen Bond (Amide O) | 3.3 |
It is important to emphasize that the data presented in these tables are hypothetical and derived from the analysis of docking studies on structurally similar compounds. Experimental validation through in vitro binding assays and co-crystallization studies would be necessary to confirm these predictions. Nevertheless, these computational predictions provide a valuable framework for guiding future experimental investigations into the biological activity of this compound.
Future Research Directions and Advanced Methodologies for N 5 Amino 2 Methylpentyl Propanamide
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of amides is a cornerstone of organic and medicinal chemistry; however, traditional methods often rely on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk The future synthesis of N-(5-Amino-2-methylpentyl)propanamide should prioritize green chemistry principles to enhance sustainability and efficiency. ucl.ac.ukresearchgate.net Research should focus on catalytic methods that minimize waste and avoid harsh reaction conditions. sigmaaldrich.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. rsc.org Lipases, for instance, have demonstrated efficacy in catalyzing amide bond formation in low-water systems, driving the reaction equilibrium towards synthesis. rsc.orgrsc.org Future work could involve screening a panel of lipases (e.g., Candida antarctica lipase (B570770) B) for the direct amidation of a suitable precursor carboxylic acid with 2-methyl-pentane-1,5-diamine. nih.gov This enzymatic approach operates under mild conditions and can circumvent the need for protecting groups, thus streamlining the synthetic process. rsc.org ATP-dependent amide bond-forming enzymes also represent a promising aqueous-based strategy. rsc.orgacs.orgnih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages over batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govprolabas.com A flow-based synthesis for this compound could involve pumping the starting materials (e.g., a carboxylic acid and an amine) through a heated reactor containing a packed-bed catalyst. rsc.orgrsc.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times. nih.govrsc.org
Solvent-Free and Alternative Solvent Methods: A key principle of green chemistry is the reduction or elimination of hazardous solvents. ucl.ac.uk Research into solvent-free synthesis of this compound, potentially using a solid-state reaction or a melt of the reactants with a catalyst, could drastically reduce the environmental impact. researchgate.net Alternatively, the use of greener solvents, such as cyclopentyl methyl ether, in biocatalytic processes can offer a safer substitute for traditional organic solvents. nih.gov
| Synthesis Strategy | Key Advantages | Potential Challenges |
| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, reduced waste, biodegradable catalyst. rsc.orgrsc.org | Enzyme stability, substrate scope limitations, cost of biocatalyst. |
| Flow Chemistry | Enhanced safety, scalability, precise control, higher yields, shorter reaction times. nih.govrsc.org | Initial equipment cost, potential for clogging with solid byproducts. |
| Catalytic Direct Amidation | High atom economy, avoids stoichiometric activators, reduces waste. sigmaaldrich.com | Catalyst cost and stability, potentially high temperatures, substrate specificity. |
| Solvent-Free Synthesis | Eliminates solvent waste, simplified workup, potential for lower energy consumption. researchgate.net | Limited to thermally stable reactants, potential for mass transfer limitations. |
Integration of Advanced Hybrid Analytical Platforms for Comprehensive Characterization
A thorough understanding of the physicochemical properties, purity profile, and structural nuances of this compound is critical. Advanced hybrid analytical techniques, which couple separation methods with information-rich detection technologies, are essential for comprehensive characterization.
Future analytical workflows should move beyond standard techniques to embrace multi-dimensional platforms. The integration of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) is fundamental for identifying and quantifying the target compound and any process-related impurities or degradants.
Furthermore, coupling LC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) can provide unambiguous structural elucidation of unknown impurities or metabolites directly from complex mixtures, eliminating the need for tedious isolation. For a molecule like this compound, which possesses chiral centers, the use of chiral chromatography coupled with these advanced detectors will be imperative to separate and characterize individual stereoisomers. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) could also be employed to provide an additional dimension of separation based on molecular shape and size, which is invaluable for distinguishing between closely related isomers.
| Analytical Platform | Information Provided | Application for this compound |
| LC-HRMS/MS | Precise mass for elemental composition, fragmentation patterns for structural confirmation. | Purity assessment, identification of synthesis byproducts and degradants. |
| GC-MS | Analysis of volatile and semi-volatile compounds. | Detection of residual solvents and volatile starting materials. |
| LC-NMR | Unambiguous structural elucidation of components within a mixture. | Definitive structure confirmation of the main compound and unknown impurities. |
| Chiral HPLC-MS | Separation and identification of enantiomers and diastereomers. | Determination of stereoisomeric purity and stability. |
| IMS-MS | Separation based on ion size, shape, and charge (collisional cross-section). | Differentiation of isomers that are difficult to separate by chromatography alone. |
Development of Targeted Libraries for High-Throughput Screening
To explore the biological potential of this compound, its core structure can serve as a scaffold for the creation of targeted chemical libraries. These libraries, containing systematically varied analogs, are essential resources for high-throughput screening (HTS) to identify "hit" compounds with desired biological activities. vipergen.com
Fragment-Based Library Design: Given its relatively small size, the this compound scaffold is amenable to fragment-based drug discovery (FBDD). dtu.dkacs.orgfrontiersin.org A library could be designed where the core "fragment" is elaborated by systematically altering the propanamide group, the substitution on the pentyl chain, or the position of the methyl group. nih.govstanford.edu This approach allows for a more efficient exploration of the chemical space around the core structure. nih.gov
Diversity-Oriented Synthesis (DOS): DOS strategies could be employed to generate a library with high structural diversity, starting from common intermediates used in the synthesis of the parent compound. By applying a variety of reaction pathways, a wide range of related but distinct molecular architectures can be produced, increasing the chances of discovering novel biological activities.
DNA-Encoded Libraries (DELs): For ultra-high-throughput screening, a DNA-encoded library based on the this compound scaffold could be constructed. sptlabtech.comsigmaaldrich.com In this technology, each unique chemical structure is covalently linked to a unique DNA barcode. wikipedia.org This allows for the simultaneous screening of billions of compounds in a single experiment, dramatically accelerating the hit identification process. vipergen.comwikipedia.org
| Library Type | Design Principle | Application in HTS |
| Fragment-Based Library | Systematic elaboration of a core molecular fragment. acs.org | Efficiently explores chemical space to identify key binding interactions. nih.gov |
| Diversity-Oriented Library | Creates structurally diverse and complex molecules from simple precursors. | Uncovers novel scaffolds and biological activities. |
| DNA-Encoded Library (DEL) | Each molecule is tagged with a unique DNA barcode for identification. sptlabtech.com | Enables screening of massive libraries (billions of compounds) simultaneously. vipergen.com |
| Focused Library | Compounds are designed based on known information about a specific biological target. | Increases the hit rate for a particular target class. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
| AI/ML Application | Methodology | Goal for this compound Research |
| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs). nih.govnih.gov | Generate novel, synthesizable analogs with optimized properties. |
| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs). elsevier.comnih.govstanford.edu | Predict the biological activity of virtual compounds against specific targets. |
| ADMET Prediction | Machine learning models trained on experimental ADMET data. nih.govmdpi.comnih.gov | Prioritize compounds with favorable drug-like properties for synthesis. |
| Synthesis Planning | Retrosynthesis prediction algorithms. elsevier.com | Identify efficient and feasible synthetic routes for novel designed compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
